molecular formula C18H16ClN3O2 B7690962 N-(2-chlorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(2-chlorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B7690962
M. Wt: 341.8 g/mol
InChI Key: JRXMHEQUTXSRRM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the oxadiazole intermediate with 2-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phenyl ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the amide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenated precursors and bases like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-(2-chlorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to a biological response. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(2-chlorophenyl)-3-[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]propanamide
  • N-(2-chlorophenyl)-3-[3-(3-methylphenyl)-1,3,4-oxadiazol-5-yl]propanamide

Uniqueness

The uniqueness of N-(2-chlorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide lies in its specific substitution pattern and the presence of the oxadiazole ring, which can impart unique biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-12-5-4-6-13(11-12)18-21-17(24-22-18)10-9-16(23)20-15-8-3-2-7-14(15)19/h2-8,11H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXMHEQUTXSRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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